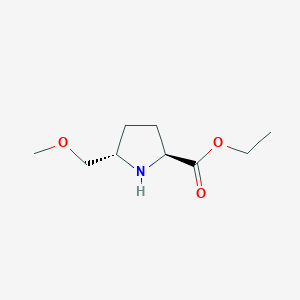
Ethyl (2S,5S)-5-(methoxymethyl)pyrrolidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2S,5S)-5-(methoxymethyl)pyrrolidine-2-carboxylate, also known as MEM-2, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of Ethyl (2S,5S)-5-(methoxymethyl)pyrrolidine-2-carboxylate is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. Studies have shown that Ethyl (2S,5S)-5-(methoxymethyl)pyrrolidine-2-carboxylate can interact with certain enzymes and receptors in the body, leading to changes in cellular activity and gene expression.
Biochemical and Physiological Effects
Ethyl (2S,5S)-5-(methoxymethyl)pyrrolidine-2-carboxylate has been shown to have a number of biochemical and physiological effects in the body. It has been found to exhibit anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, Ethyl (2S,5S)-5-(methoxymethyl)pyrrolidine-2-carboxylate has been found to have neuroprotective effects, protecting neurons from damage and promoting their survival.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Ethyl (2S,5S)-5-(methoxymethyl)pyrrolidine-2-carboxylate in lab experiments is its synthetic nature, which allows for precise control over its properties and structure. However, one limitation of using Ethyl (2S,5S)-5-(methoxymethyl)pyrrolidine-2-carboxylate is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several potential future directions for research on Ethyl (2S,5S)-5-(methoxymethyl)pyrrolidine-2-carboxylate. One area of interest is the development of new drugs based on Ethyl (2S,5S)-5-(methoxymethyl)pyrrolidine-2-carboxylate and its derivatives. Another area of interest is the study of Ethyl (2S,5S)-5-(methoxymethyl)pyrrolidine-2-carboxylate's effects on the brain and its potential as a treatment for neurological disorders. Further research is also needed to fully understand the mechanism of action of Ethyl (2S,5S)-5-(methoxymethyl)pyrrolidine-2-carboxylate and its potential applications in various fields.
Synthesis Methods
Ethyl (2S,5S)-5-(methoxymethyl)pyrrolidine-2-carboxylate can be synthesized through a multi-step process that involves the reaction of pyrrolidine with ethyl chloroformate, followed by the addition of methanol and sodium borohydride. The resulting product is then purified through column chromatography to obtain Ethyl (2S,5S)-5-(methoxymethyl)pyrrolidine-2-carboxylate in its pure form.
Scientific Research Applications
Ethyl (2S,5S)-5-(methoxymethyl)pyrrolidine-2-carboxylate has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. In medicinal chemistry, Ethyl (2S,5S)-5-(methoxymethyl)pyrrolidine-2-carboxylate has been shown to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. In drug discovery, Ethyl (2S,5S)-5-(methoxymethyl)pyrrolidine-2-carboxylate has been used as a starting material for the synthesis of novel compounds with potential therapeutic benefits. In neuroscience, Ethyl (2S,5S)-5-(methoxymethyl)pyrrolidine-2-carboxylate has been studied for its effects on the brain and its potential as a treatment for neurological disorders.
properties
IUPAC Name |
ethyl (2S,5S)-5-(methoxymethyl)pyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-3-13-9(11)8-5-4-7(10-8)6-12-2/h7-8,10H,3-6H2,1-2H3/t7-,8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDZUGWYJOLHTAT-YUMQZZPRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(N1)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC[C@H](N1)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (2S,5S)-5-(methoxymethyl)pyrrolidine-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

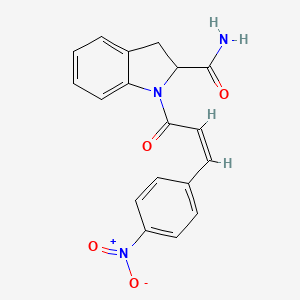
![1-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methoxyphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![4-[bis(2-cyanoethyl)sulfamoyl]-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2864048.png)
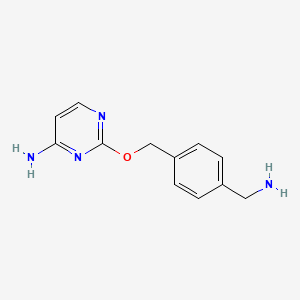

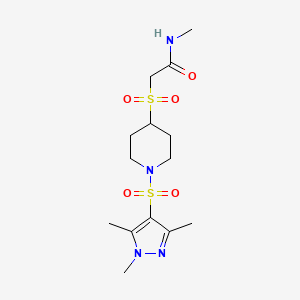


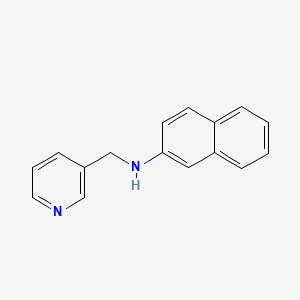
![N-[[4-(4-Methoxyphenyl)oxan-4-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2864063.png)
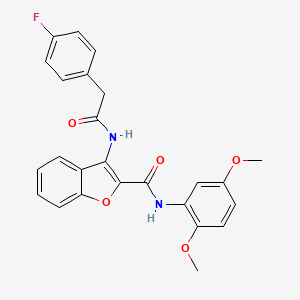
![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2864065.png)

![2-[(3,5-Dimethylphenyl)amino]cyclobutan-1-ol](/img/structure/B2864067.png)